

In-Depth Technical Guide: Characterization of Potassium;2-nitroethene-1,1-dithiol

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Compound of Interest

Compound Name: Potassium;2-nitroethene-1,1-dithiol

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Core Compound Identity

Chemical Name: **Potassium;2-nitroethene-1,1-dithiol** Synonyms: Dipotassium 2-nitro-1,1-ethylenedithiolate, Dipotassium salt of nitroketene dithioacetal, Dipotassium salt of aci-nitrodithioacetic acid Molecular Formula: $C_2H_1K_2NO_2S_2$ Molecular Weight: 217.36 g/mol Structure:

Physicochemical and Spectroscopic Characterization

While detailed physicochemical data for the dipotassium salt is limited in publicly available literature, its reactivity and the characterization of its derivatives provide significant insights. The compound is described as a resonance hybrid, primarily reacting as the divalent anion of 2-nitroethylene-1,1-dithiol.[1] An aqueous solution of the dipotassium salt is nearly neutral.[1]

Table 1: Physicochemical and Spectroscopic Data of a Key Derivative

For comparison and as a reference for the core structure, the well-characterized S,S-dimethyl derivative, 1,1-Bis(methylthio)-2-nitroethylene, is presented.

Property	Value	Reference
Molecular Formula	C ₄ H ₇ NO ₂ S ₂	[1]
Molecular Weight	165.23 g/mol	[1]
Melting Point	125-126 °C	[1]
Elemental Analysis	C: 29.10%, H: 4.27%, N: 8.48%, S: 38.76%	[1]

Spectroscopic Data of Derivatives:

The characterization of various S,S-alkyl and S,S-benzyl derivatives of the parent compound reveals key spectral features.

- Infrared (IR) Spectroscopy: Aromatic proton bands for benzyl derivatives are observed around 3120-3132 cm⁻¹.
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - The olefinic proton for S,S-benzyl derivatives appears around 7.12 ppm.
 - The olefinic proton for S,S-alkyl derivatives appears around 7.06 ppm.
 - For S,S-benzyl derivatives, the benzylic methylene protons ([Z] isomer) resonate at approximately 4.15-4.16 ppm.

Synthesis

The synthesis of **Potassium;2-nitroethene-1,1-dithiol** is achieved through the reaction of nitromethane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an anhydrous alcoholic solvent under cold conditions.

Experimental Protocol: Synthesis of Dipotassium 2-nitro-1,1-ethylenedithiolate

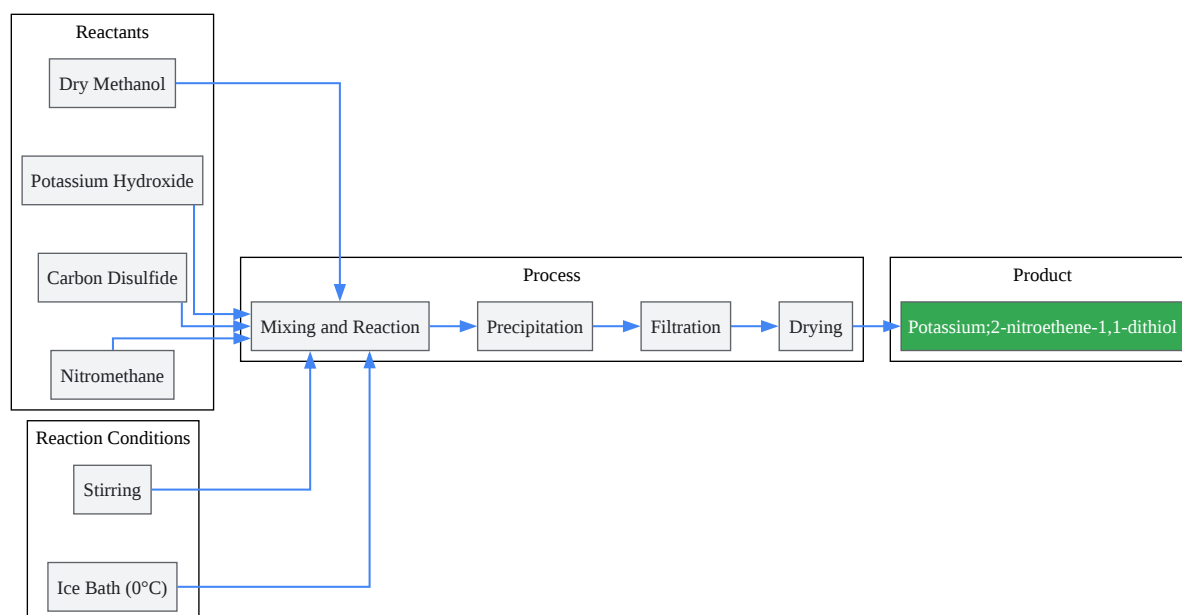
This protocol is based on the method described by Sakthikumar et al. (2014).

Materials:

- Nitromethane
- Carbon disulfide
- Potassium hydroxide
- Dry methanol
- Ice bath

Procedure:

- Prepare a solution of potassium hydroxide in dry methanol.
- Cool the methanolic potassium hydroxide solution in an ice bath.
- To the cooled solution, add nitromethane with stirring.
- Slowly add carbon disulfide to the reaction mixture, maintaining the cold temperature and continuous stirring.
- The dipotassium salt of nitroketene dithioacetal will precipitate from the solution.
- Isolate the precipitate by filtration and wash with a suitable solvent (e.g., cold dry methanol) to remove any unreacted starting materials.
- Dry the product under vacuum.



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Fig. 1: Synthesis workflow for **Potassium;2-nitroethene-1,1-dithiol**.

Biological Activity

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can act as a pharmacophore, often through redox reactions within cells that lead to toxicity and cell death in microorganisms.[2]

Antibacterial Activity

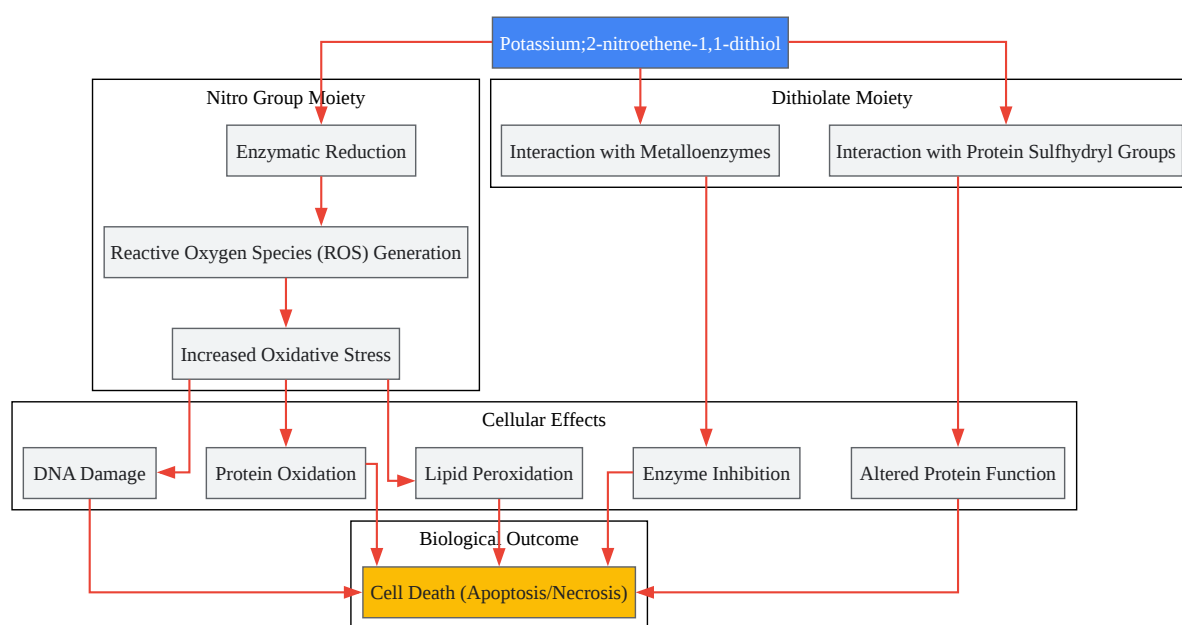
The dipotassium salt of nitroketene dithioacetal has been evaluated for its antibacterial activity using the disc-diffusion method.^[2] While specific minimum inhibitory concentration (MIC) values for the parent dipotassium salt are not detailed in the available literature, the study by Sakthikumar et al. (2014) indicates that the compound and its derivatives possess antibacterial properties.^[2] Further investigation is required to quantify the specific antibacterial spectrum and potency of **Potassium;2-nitroethene-1,1-dithiol**.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **Potassium;2-nitroethene-1,1-dithiol** have not been elucidated. However, based on the known mechanisms of other nitro-containing and dithiolate compounds, several potential pathways can be hypothesized.

The nitro group can be enzymatically reduced in biological systems to form nitro radical anions, which can then generate reactive oxygen species (ROS). This increase in oxidative stress can lead to cellular damage, including DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic or necrotic cell death pathways.

Dithiolates are known to interact with metal ions and can potentially interfere with the function of metalloenzymes that are crucial for cellular processes. They can also interact with sulfhydryl groups in proteins, potentially altering their structure and function.



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Fig. 2: Hypothesized signaling pathways for the biological activity.

Applications in Organic Synthesis

Potassium;2-nitroethene-1,1-dithiol serves as a versatile intermediate in organic synthesis. It is a precursor for the synthesis of various ketene dithioacetals through alkylation reactions. These S,S-dialkylated derivatives are valuable building blocks for the construction of diverse heterocyclic compounds, which are of interest in medicinal chemistry and materials science.[2]

Conclusion

Potassium;2-nitroethene-1,1-dithiol is a reactive chemical intermediate with demonstrated potential for further synthetic applications and biological activity. While its direct characterization data is sparse, the synthesis is well-established, and the properties of its derivatives are documented. The presence of both a nitro group and a dithiolate moiety suggests a rich potential for biological interactions, warranting further investigation into its antimicrobial and other pharmacological properties. Future research should focus on obtaining detailed quantitative data for the parent compound, elucidating its specific mechanisms of action, and exploring the full scope of its synthetic utility.

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References

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
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